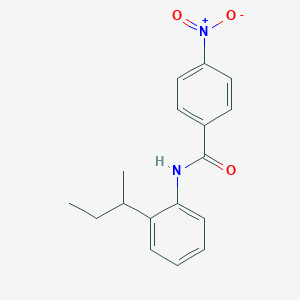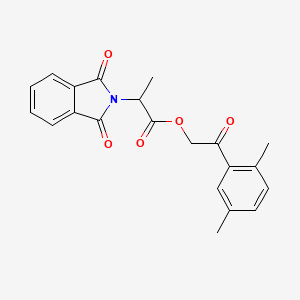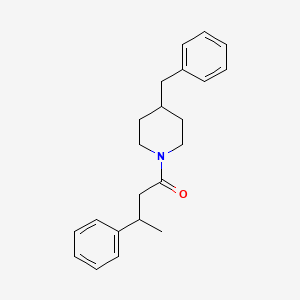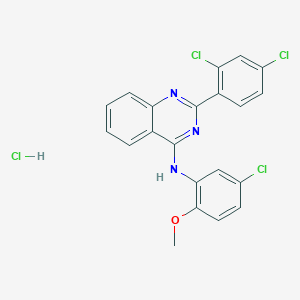
N-(2-sec-butylphenyl)-4-nitrobenzamide
描述
N-(2-sec-butylphenyl)-4-nitrobenzamide, commonly known as NBBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NBBS is a yellow crystalline powder that is soluble in organic solvents and is used as a reagent in organic synthesis.
作用机制
The mechanism of action of NBBS is not fully understood, but it is believed to act on various cellular targets such as enzymes, receptors, and ion channels. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. NBBS has also been shown to activate the TRPM8 ion channel, which is involved in the sensation of cold temperature.
Biochemical and Physiological Effects
NBBS has been shown to have various biochemical and physiological effects. In vitro studies have shown that NBBS inhibits the growth of various cancer cell lines such as human breast cancer cells and human lung cancer cells. It has also been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes.
In animal studies, NBBS has been shown to possess analgesic properties and reduce the sensation of pain. It has also been shown to reduce inflammation in animal models of arthritis and colitis.
实验室实验的优点和局限性
One of the advantages of using NBBS in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one of the limitations of using NBBS is its low solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are several future directions for the study of NBBS. One direction is the synthesis of novel NBBS derivatives with improved properties such as increased solubility and potency. Another direction is the investigation of the mechanism of action of NBBS on various cellular targets. Additionally, the potential applications of NBBS in the treatment of various diseases such as cancer and inflammation should be further explored. Finally, the use of NBBS as a reagent for the detection of pollutants in the environment should also be investigated.
Conclusion
In conclusion, NBBS is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of NBBS have been discussed in this paper. Further research on NBBS is necessary to fully understand its potential applications in various fields.
科学研究应用
NBBS has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, NBBS has been shown to possess antitumor, anti-inflammatory, and analgesic properties. It has also been used as a precursor in the synthesis of various pharmaceutical compounds.
In material science, NBBS has been used as a building block in the synthesis of various organic materials such as liquid crystals, polymers, and dendrimers. It has also been used as a fluorescent probe for the detection of metal ions in solution.
In environmental science, NBBS has been used as a reagent for the detection of pollutants such as heavy metals in water and soil samples. It has also been used as a surfactant for the removal of oil spills from water.
属性
IUPAC Name |
N-(2-butan-2-ylphenyl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-3-12(2)15-6-4-5-7-16(15)18-17(20)13-8-10-14(11-9-13)19(21)22/h4-12H,3H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFODEWVQNOQTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B3980124.png)
![1-[2-({[2-(3-pyridinyloxy)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B3980131.png)
![1-[4-(2-cyclopenten-1-yl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B3980139.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B3980147.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3980157.png)
![N-cyclopropyl-5-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3980163.png)


![3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3980166.png)
![N-isopropyl-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B3980169.png)
![ethyl {3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3980182.png)
![ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B3980191.png)

